N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a propynyl group, and a hydroxy-methylpropoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the propynyl group: This step often involves a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Attachment of the hydroxy-methylpropoxy phenyl group: This step can be performed using a nucleophilic substitution reaction where the hydroxy-methylpropoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-hydroxyethoxy)phenyl]-2-hydroxy-2-methylpropiophenone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-11-21-12-9-15(10-13-21)18(22)20-16-5-7-17(8-6-16)24-14-19(2,3)23/h1,5-8,15,23H,9-14H2,2-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOVFGPJOHBIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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